molecular formula C10H10N2O2 B14800287 2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro-

2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro-

Cat. No.: B14800287
M. Wt: 190.20 g/mol
InChI Key: DZMDOLNPHBHSCC-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- is a heterocyclic compound that features a benzodioxepin ring structure with an amino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodioxepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxepin ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has similar structural features but with carboxylic acid groups instead of a carbonitrile and amino group.

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar heterocyclic structure but contains sulfur and nitrogen atoms in the ring.

Uniqueness

2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- is unique due to the presence of both an amino group and a carbonitrile group on the benzodioxepin ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carbonitrile

InChI

InChI=1S/C10H10N2O2/c11-6-7-4-9-10(5-8(7)12)14-3-1-2-13-9/h4-5H,1-3,12H2

InChI Key

DZMDOLNPHBHSCC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C2)C#N)N)OC1

Origin of Product

United States

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